(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to a 3,4-diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-benzoylphenyl)propanoic acid
- (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-dopa)
Uniqueness
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid is unique due to its specific structural features, such as the 3,4-diethylphenyl group, which distinguishes it from other amino acids and related compounds. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-diethylphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-10-6-5-9(7-11(10)4-2)8-12(14)13(15)16/h5-7,12H,3-4,8,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
IGGXQADMHRJVCR-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)CC |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(C(=O)O)N)CC |
Origin of Product |
United States |
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